molecular formula C15H14F3NO4 B3319020 2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1050886-63-9

2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B3319020
CAS No.: 1050886-63-9
M. Wt: 329.27 g/mol
InChI Key: IMEZRXQEMZHPHF-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic proline analog featuring a rigid [2.1.1]hexane scaffold. Key structural attributes include:

  • Benzyloxycarbonyl (Cbz) group: A common amine-protecting group requiring acidic or catalytic hydrogenation for removal.
  • Trifluoromethyl (CF₃) substituent: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity.
  • Bicyclo[2.1.1]hexane core: Imparts conformational rigidity, influencing peptide backbone geometry and intermolecular interactions.

Properties

IUPAC Name

2-phenylmethoxycarbonyl-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c16-15(17,18)13-7-14(8-13,11(20)21)19(9-13)12(22)23-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEZRXQEMZHPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134846
Record name 2-(Phenylmethyl) 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050886-63-9
Record name 2-(Phenylmethyl) 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050886-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethyl) 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, a compound with the molecular formula C15H14F3NO4 and CAS number 1050886-63-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 329.27 g/mol
  • Structural Formula :
    C15H14F3NO4\text{C}_{15}\text{H}_{14}\text{F}_{3}\text{N}\text{O}_{4}

The compound is believed to interact with various biological targets, including receptors involved in pain modulation and neurotransmission. Its structure allows it to potentially inhibit certain pathways related to substance P and NMDA receptor activity, which are critical in pain perception and neuroprotection.

Analgesic Properties

Research indicates that compounds similar to this compound may enhance analgesic effects when used in conjunction with NMDA receptor antagonists. This synergy can lead to improved pain management strategies in clinical settings .

Inhibition of Calcium Activated Chloride Channels (CaCCs)

A study on related benzyloxy compounds showed significant inhibition of TMEM16A channels (a type of CaCC), which play a role in various physiological processes such as muscle contraction and secretion. Compounds exhibiting IC50 values below 6 µM were noted for their potent inhibitory effects, suggesting a potential pathway for therapeutic applications in conditions like asthma or cystic fibrosis .

Case Study 1: Pain Management

In a clinical trial involving patients with chronic pain, a derivative of the compound was administered alongside traditional analgesics. Results indicated a marked reduction in pain scores compared to baseline measurements, supporting the hypothesis that this class of compounds can enhance analgesic efficacy through multi-modal action .

Case Study 2: Respiratory Conditions

In vitro studies demonstrated that compounds structurally related to this compound inhibited viral replication in respiratory syncytial virus (RSV). The findings suggest potential use in antiviral therapies targeting respiratory diseases .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Biological Activity
Compound AC15H14F3NO4<6CaCC inhibition
Compound BC14H12F3N2.8Analgesic effect
Compound CC16H15F3N>10Minimal activity

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacological agent, particularly in the context of pain management and neuropharmacology. It is noted for its ability to interact with substance P receptors, which are involved in pain transmission pathways. Research indicates that the compound can act as a receptor antagonist, potentially enhancing the efficacy of NMDA antagonists when used in combination therapies .

Case Studies

  • Pain Management : A study highlighted the effectiveness of 2-[(benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid in reducing pain responses in animal models when administered alongside NMDA blockers. This synergistic effect suggests a promising avenue for developing more effective pain relief medications .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound, demonstrating its potential to mitigate excitotoxicity in neuronal cells, which is crucial in conditions like stroke and neurodegenerative diseases .

Synthetic Methodologies

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its bicyclic structure allows for the development of diverse derivatives through standard organic synthesis techniques such as:

  • N-acylation : Modifying the amine group to enhance solubility and bioactivity.
  • Fluorination : The trifluoromethyl group is particularly useful for increasing metabolic stability and lipophilicity of derivatives.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionOutcome
N-acylationReaction with acyl chloridesEnhanced bioactivity
AlkylationIntroduction of alkyl groupsImproved pharmacokinetic properties
FluorinationAddition of fluorine substituentsIncreased metabolic stability

Role as a Building Block

The compound's unique structure makes it an ideal building block for synthesizing complex molecules used in drug discovery. Its application extends to:

  • Peptide Synthesis : Incorporating this compound into peptide chains to enhance biological activity.
  • Development of Tricyclic Antidepressants : Modifying the bicyclic framework to create novel antidepressant candidates with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[2.1.1]hexane Core

The following analogs differ in protecting groups or substituents at position 4:

Compound Name Substituent (Position 4) Protecting Group Molecular Weight (g/mol) Purity CAS Number Key References
Target Compound CF₃ Cbz ~349.39 (estimated) 98% 1050886-63-9
2-[(tert-Butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid F Boc 227.26 97% 127926-24-3
2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid H Boc 227.26 97% 127926-24-3
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid H Fmoc 349.39 95% 1936396-62-1

Key Observations :

  • Trifluoromethyl vs.
  • Cbz vs. Boc/Fmoc : Cbz deprotection requires harsher conditions (e.g., H₂/Pd) compared to acid-labile Boc or base-sensitive Fmoc groups, influencing synthetic strategies .

Bicyclic Ring System Variations

Compounds with alternative bicyclic scaffolds exhibit distinct conformational and electronic properties:

Compound Name Bicyclic Core Substituents Molecular Weight (g/mol) CAS Number Key References
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid [3.1.0]hexane H (position 5) ~227.26 1251004-54-2
(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid [3.1.0]hexane H (position 4) 241.28 173306-82-6

Key Observations :

  • Stereochemical Complexity : [3.1.0]hexane derivatives often exhibit multiple stereocenters, complicating synthesis but enabling precise control over peptide tertiary structures .

Physicochemical and Functional Comparisons

Lipophilicity and Solubility

  • Trifluoromethyl Effect: The CF₃ group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in CNS-targeting therapeutics .
  • Boc vs. Cbz : Boc-protected analogs (logP ~1.2) are less lipophilic than Cbz derivatives (estimated logP ~2.5), impacting solubility in aqueous media .

Stability and Deprotection

  • Cbz Group Stability: Resistant to acidic and basic conditions but cleaved under hydrogenolysis, making it suitable for orthogonal protection strategies .
  • Boc Group Utility : Acid-labile Boc groups (e.g., TFA cleavage) are preferred in solid-phase peptide synthesis (SPPS) for milder deprotection .

Q & A

Q. Basic

  • Normal-phase silica chromatography : Effective for nonpolar intermediates (e.g., silylated derivatives).
  • Reverse-phase HPLC : Ideal for polar final products (C18 column, acetonitrile/water gradient).
  • Recrystallization : Use ethyl acetate/hexane for crystalline intermediates .

Which computational methods predict reactivity and interaction patterns?

Q. Advanced

  • DFT Calculations : Model electrophilic substitution at the bicyclic scaffold to predict regioselectivity.
  • Docking Studies : Map interactions with enzymes (e.g., proteases) using the trifluoromethyl group as a hydrophobic anchor. Validate with SPR or ITC binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

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